5'-O-benzoyl-2,3'-anhydrothymidine

Vue d'ensemble

Description

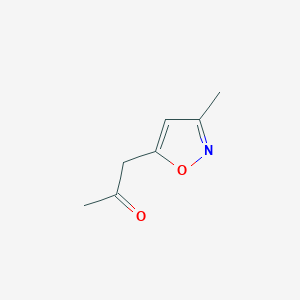

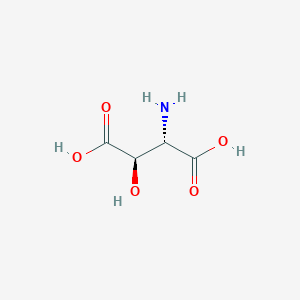

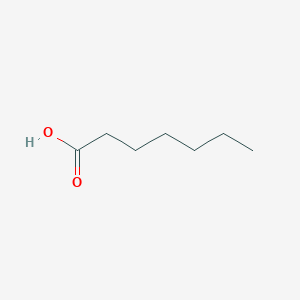

5’-O-Benzoyl-2,3’-anhydrothymidine is an intermediate in the preparation of labelled anti-HIV pharmaceuticals . It is a white solid and its molecular formula is C17H13D3N2O5 .

Synthesis Analysis

5’-O-Benzoyl-2,3’-anhydrothymidine can be synthesized from 2,3’-Anhydrothymidine . The synthesis involves derivatizing 2,3’-Anhydrothymidine to 5’-benzoyl-2’,3’-anhydrothymidine for use in the synthesis of 5’-Derivatives of 3’- (tetrazole-2’-yl)-3’-deoxythymidines . An automated, one-pot, two-step, radiochemical synthesis of [18F]FLT using benzoyl-anhydro precursor has been reported .

Molecular Structure Analysis

The molecular structure of 5’-O-Benzoyl-2,3’-anhydrothymidine is represented by the molecular formula C17H13D3N2O5 .

Chemical Reactions Analysis

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide in the system DMF-1,4-dioxane follows the overall second-order kinetics and first-order kinetics with respect to each reactant .

Physical And Chemical Properties Analysis

The molecular weight of 5’-O-Benzoyl-2,3’-anhydrothymidine is 331.34 . It is a white solid .

Applications De Recherche Scientifique

Kinetics of Reaction with Triethylammonium Tetrazolide

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with triethylammonium tetrazolide in DMF at 100-120°C is described by a second-order kinetic equation, following the first-order kinetics in each of the reactants . This study provides valuable insights into the reaction mechanisms and kinetics of 5’-O-benzoyl-2,3’-anhydrothymidine.

Kinetics and Thermodynamics of Azidation with Dimethylammonium Azide

The reaction of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide in the system DMF-1,4-dioxane in the temperature range from 80 to 100°C follows the overall second-order kinetics and first-order kinetics with respect to each reactant . This research contributes to the understanding of the kinetics and thermodynamics of azidation reactions involving 5’-O-benzoyl-2,3’-anhydrothymidine.

Pharmaceutical Applications

Pharmaceutical grade [18F]FLT was synthesized by nucleophilic fluorination of 5’-O-(Benzoyl)-2,3’anhydrothymidine in a fully-automated process . This application demonstrates the potential of 5’-O-benzoyl-2,3’-anhydrothymidine in the synthesis of pharmaceutical compounds.

Mécanisme D'action

Target of Action

The primary target of 5’-O-benzoyl-2,3’-anhydrothymidine is the C3’ atom of the compound itself . This target plays a crucial role in the reaction of the compound with nucleophiles .

Mode of Action

The compound interacts with its targets through a second-order kinetic reaction . In the rate-determining stage of the SN2 reaction, nucleophiles such as triethylammonium tetrazolide and dimethylammonium azide attack the C3’ atom of 5’-O-benzoyl-2,3’-anhydrothymidine, simultaneously loosening the C3’-O2 anhydro bond .

Pharmacokinetics

The compound’s solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.

Result of Action

The compound’s reaction with nucleophiles suggests that it may induce changes at the molecular level, particularly in the structure of the compound itself .

Action Environment

The action of 5’-O-benzoyl-2,3’-anhydrothymidine is influenced by environmental factors such as temperature and the presence of certain solvents . The compound reacts with nucleophiles in DMF (dimethylformamide) at temperatures ranging from 80 to 100°C . The reaction follows the overall second-order kinetics and first-order kinetics with respect to each reactant .

Propriétés

IUPAC Name |

[(1R,9R,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUVOAMQGVMKB-MGPQQGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 5'-O-benzoyl-2,3'-anhydrothymidine in chemical synthesis?

A1: 5'-O-Benzoyl-2,3'-anhydrothymidine serves as a crucial precursor in the synthesis of various biologically active nucleoside analogs. Specifically, it is used in synthesizing 3'-azido-3'-deoxythymidine (AZT), a potent antiretroviral medication used to treat HIV/AIDS. [] This compound acts as a starting point for introducing different chemical modifications at the 3' position of the deoxyribose sugar moiety. []

Q2: How is 5'-O-benzoyl-2,3'-anhydrothymidine used in the synthesis of radiolabeled compounds?

A2: 5'-O-Benzoyl-2,3'-anhydrothymidine (BAThy) plays a vital role as a precursor in the synthesis of ¹⁸F-FLT (3′-deoxy-3′-¹⁸F-fluorothymidine). [] This radiolabeled compound is valuable in Positron Emission Tomography (PET) imaging to visualize and assess cellular proliferation, particularly in oncological applications. []

Q3: Can you describe the reactivity of 5'-O-benzoyl-2,3'-anhydrothymidine with nucleophiles?

A3: Research has focused on understanding the reaction mechanisms of 5'-O-benzoyl-2,3'-anhydrothymidine with different nucleophiles. For instance, studies have investigated its kinetics and thermodynamics with dimethylammonium azide in a mixed solvent system of dimethylformamide (DMF) and 1,4-dioxane. [] Further investigations explored the kinetics of its reaction with triethylammonium tetrazolide in DMF. [] These studies shed light on the reactivity and potential applications of 5'-O-benzoyl-2,3'-anhydrothymidine in synthesizing modified nucleosides.

Q4: What are the structural features of 3'-(tetrazole-2”-yl)-3′-deoxythymidine, a derivative of 5'-O-benzoyl-2,3'-anhydrothymidine?

A4: 3'-(Tetrazole-2”-yl)-3′-deoxythymidine, a derivative synthesized from 5'-O-benzoyl-2,3'-anhydrothymidine, adopts an anti-conformation around the glycosidic bond. [] The sugar moiety exhibits a 2'-endo-3'-exo-conformation with a gauche + orientation concerning the C4'-C5' bond. [] These structural details, confirmed by X-ray analysis, are essential for understanding the compound's interaction with biological targets.

Q5: How effective is 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate as a substrate for DNA polymerases?

A5: While 3′-(Tetrazole-2″-yl)-3′-deoxythymidine 5′-triphosphate was synthesized and investigated for its potential as a substrate for DNA polymerases, it exhibited limited activity. [] It displayed weak termination substrate properties with avian myeloblastosis virus reverse transcriptase and did not function as a substrate for other tested DNA polymerases. [] This finding highlights the importance of specific structural features for optimal interaction with DNA polymerases.

Q6: What are some of the challenges associated with the synthesis of ¹⁸F-FLT using 5'-O-benzoyl-2,3'-anhydrothymidine?

A6: While 5'-O-benzoyl-2,3'-anhydrothymidine is crucial for synthesizing ¹⁸F-FLT, challenges such as low synthesis yields and limitations in the number of repetitions possible have hindered its broader clinical use. [] Researchers are actively exploring methods to improve the synthesis process and overcome these limitations, paving the way for wider accessibility and applications of ¹⁸F-FLT in PET imaging.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)